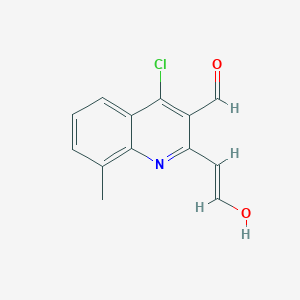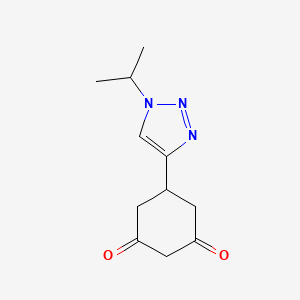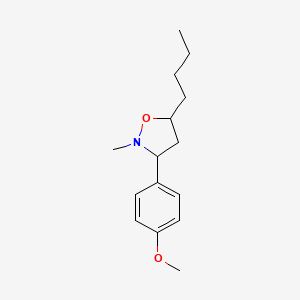![molecular formula C18H15Cl2N3S2 B12909267 2,6-Bis{[(2-chlorophenyl)methyl]sulfanyl}pyrimidin-4-amine CAS No. 6299-26-9](/img/structure/B12909267.png)
2,6-Bis{[(2-chlorophenyl)methyl]sulfanyl}pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis((2-chlorobenzyl)thio)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with two 2-chlorobenzylthio groups at the 2 and 6 positions and an amine group at the 4 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis((2-chlorobenzyl)thio)pyrimidin-4-amine typically involves the reaction of 2,6-dichloropyrimidine with 2-chlorobenzylthiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the chlorine atoms with the 2-chlorobenzylthio groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Bis((2-chlorobenzyl)thio)pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the 2-chlorobenzylthio groups.
Oxidation and Reduction: The sulfur atoms in the thio groups can be oxidized to sulfoxides or sulfones, and reduced back to thiols under appropriate conditions.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in solvents such as DMF or DMSO.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Sulfoxides and Sulfones: Formed from the oxidation of the thio groups.
Substituted Pyrimidines: Formed from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2,6-Bis((2-chlorobenzyl)thio)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound’s interactions with various biological targets make it a candidate for studying enzyme inhibition and protein binding.
Wirkmechanismus
The mechanism of action of 2,6-Bis((2-chlorobenzyl)thio)pyrimidin-4-amine involves its interaction with biological macromolecules. The compound can bind to DNA, leading to the inhibition of DNA replication and transcription. It may also interact with proteins, inhibiting their function and leading to cell death. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dichloropyrimidine: A precursor in the synthesis of 2,6-Bis((2-chlorobenzyl)thio)pyrimidin-4-amine.
2-Chlorobenzylthiol: Another precursor used in the synthesis.
Thioxopyrimidines: Compounds with similar sulfur-containing functional groups.
Uniqueness
2,6-Bis((2-chlorobenzyl)thio)pyrimidin-4-amine is unique due to the presence of two 2-chlorobenzylthio groups, which confer distinct chemical and biological properties. These groups enhance the compound’s ability to interact with biological targets and participate in various chemical reactions, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
6299-26-9 |
|---|---|
Molekularformel |
C18H15Cl2N3S2 |
Molekulargewicht |
408.4 g/mol |
IUPAC-Name |
2,6-bis[(2-chlorophenyl)methylsulfanyl]pyrimidin-4-amine |
InChI |
InChI=1S/C18H15Cl2N3S2/c19-14-7-3-1-5-12(14)10-24-17-9-16(21)22-18(23-17)25-11-13-6-2-4-8-15(13)20/h1-9H,10-11H2,(H2,21,22,23) |
InChI-Schlüssel |
NJOXADDIDKCCON-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CSC2=NC(=NC(=C2)N)SCC3=CC=CC=C3Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


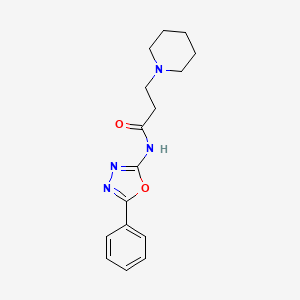

![N-(Butoxycarbonyl)-3-[[2-[(5R)-3-(4-cyanophenyl)-4,5-dihydro-5-isoxazolyl]acetyl]amino]-,methyl esterL-alanine](/img/structure/B12909198.png)




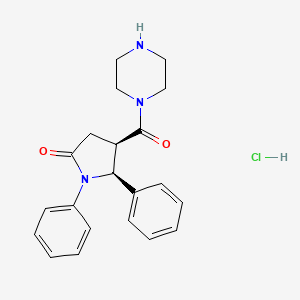
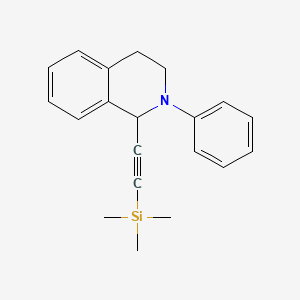
![2-{[6-Bromo-2-(dimethylamino)pyrimidin-4-yl]amino}ethan-1-ol](/img/structure/B12909245.png)
